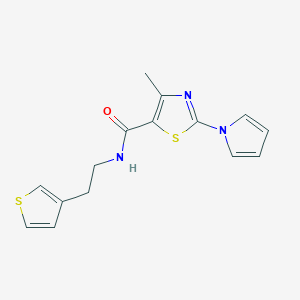![molecular formula C22H14ClN7O2 B2740651 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide CAS No. 1207056-99-2](/img/no-structure.png)
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a heterocyclic compound, which is a class of compounds that contain a ring structure containing atoms of at least two different elements . Triazole compounds, like the one , contain two carbon and three nitrogen atoms and are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
科学的研究の応用
Synthesis and Biological Activity
The synthesis of heterocyclic compounds incorporating various moieties, such as thiadiazole, pyrazolo, triazolo, and pyridine, has been extensively studied. These compounds exhibit a wide range of biological activities, including insecticidal, anticancer, and antimicrobial properties. For instance, Fadda et al. (2017) explored the insecticidal assessment of heterocycles against the cotton leafworm, indicating the potential of such compounds in agricultural applications (Fadda et al., 2017). Similarly, Riyadh et al. (2013) synthesized antipyrine-based heterocycles with demonstrated anticancer and antimicrobial activities, suggesting their use in medical and pharmaceutical research (Riyadh et al., 2013).
Antimicrobial and Antifungal Applications
Hassan (2013) reported on the synthesis of new pyrazoline and pyrazole derivatives with significant antibacterial and antifungal activity. This underscores the potential of such heterocyclic compounds in developing new antimicrobial agents, which is crucial in the fight against drug-resistant pathogens (Hassan, 2013).
Heterocyclic Compounds as Potential Insecticidal Agents
Soliman et al. (2020) investigated the biochemical impacts of new bioactive sulfonamide thiazole derivatives, highlighting the insecticidal potential against the cotton leafworm. This research points to the application of heterocyclic compounds in pest management strategies (Soliman et al., 2020).
作用機序
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to interact with dna and c-Met kinase , suggesting potential targets for this compound.
Mode of Action
It’s worth noting that similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to intercalate dna . This means they insert themselves between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and lead to cell death .
Biochemical Pathways
Compounds that intercalate dna can affect a variety of cellular processes, including dna replication and transcription, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been evaluated for their in silico admet profiles , suggesting that this compound may have similar properties.
Result of Action
Similar [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been found to exhibit anti-proliferative activities against various cancer cell lines , suggesting that this compound may have similar effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-one derivative, which is then coupled with a 4-cyanophenylacetic acid derivative to form the final product.", "Starting Materials": [ "4-chloroaniline", "ethyl acetoacetate", "hydrazine hydrate", "4-cyanobenzyl chloride", "sodium hydride", "4-cyanophenylacetic acid" ], "Reaction": [ "Step 1: Synthesis of 9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-one", "a. Dissolve 4-chloroaniline (1 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and hydrazine hydrate (1.2 eq).", "b. Heat the reaction mixture at reflux for 6 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with ethanol and dry under vacuum to obtain the intermediate.", "Step 2: Synthesis of 2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide", "a. Dissolve the intermediate (1 eq) and 4-cyanophenylacetic acid (1.2 eq) in a mixture of DMF and THF.", "b. Add sodium hydride (1.2 eq) to the reaction mixture and stir for 30 minutes.", "c. Add 4-cyanobenzyl chloride (1.2 eq) to the reaction mixture and stir for 6 hours.", "d. Quench the reaction with water and extract the product with ethyl acetate.", "e. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under vacuum.", "f. Purify the crude product by column chromatography to obtain the final product." ] } | |
CAS番号 |
1207056-99-2 |
製品名 |
2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide |
分子式 |
C22H14ClN7O2 |
分子量 |
443.85 |
IUPAC名 |
2-[11-(4-chlorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C22H14ClN7O2/c23-16-5-3-15(4-6-16)18-11-19-21-27-30(22(32)28(21)9-10-29(19)26-18)13-20(31)25-17-7-1-14(12-24)2-8-17/h1-11H,13H2,(H,25,31) |
InChIキー |
HCCVNJPARYKUCN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)NC(=O)CN2C(=O)N3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=N2 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



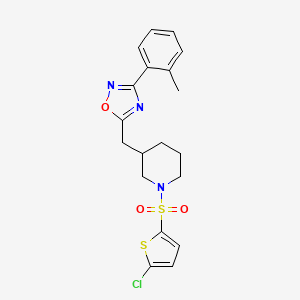
![Ethyl 3-(4-fluorophenyl)-5-(naphthalene-1-carbonylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2740571.png)
![2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(pyridin-3-yl)acetamide](/img/structure/B2740572.png)
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2740573.png)
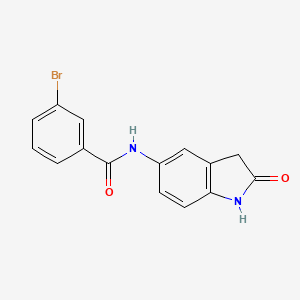

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2740579.png)
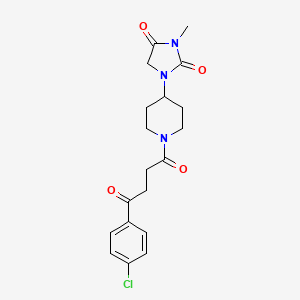
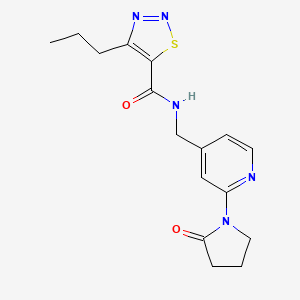
![[4-(1-Methylimidazol-2-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2740583.png)
![4-butyl-N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2740585.png)
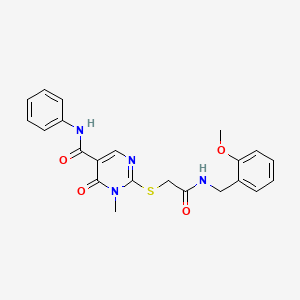
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2740587.png)
